

An In-depth Technical Guide to Methyl 4-fluorobenzoate

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Compound of Interest

Compound Name: Methyl 4-fluorobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 4-fluorobenzoate**, a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^[1] This document outlines its chemical properties, experimental protocols for its synthesis and characterization, and its application in the synthesis of bioactive molecules.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **methyl 4-fluorobenzoate**.^{[2][3]} It is also commonly known by several synonyms:

- 4-Fluorobenzoic acid methyl ester^{[1][4]}
- p-Fluorobenzoic acid methyl ester^[1]
- Methyl p-fluorobenzoate^{[2][3][5]}
- Benzoic acid, 4-fluoro-, methyl ester^{[2][3][5]}

Chemical and Physical Properties

Methyl 4-fluorobenzoate is a clear, colorless to light yellow liquid at room temperature.^[1] A summary of its key quantitative properties is presented in the table below for easy reference

and comparison.

| Property | Value | Source |
|-------------------|---|---|
| Molecular Formula | C ₈ H ₇ FO ₂ | [1] [6] |
| Molecular Weight | 154.14 g/mol | [1] [6] |
| CAS Number | 403-33-8 | [1] [5] [6] |
| Boiling Point | 90-92 °C at 20 mmHg | [4] [7] |
| Density | 1.192 g/mL at 25 °C | [4] [7] |
| Refractive Index | n ₂₀ /D 1.494 | [4] [7] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [7] |

Experimental Protocols

A common method for the synthesis of **methyl 4-fluorobenzoate** is the Fischer esterification of 4-fluorobenzoic acid with methanol in the presence of an acid catalyst.

Materials:

- 4-fluorobenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser
- Separatory funnel

- Distillation apparatus

Procedure:

- In a round-bottom flask, dissolve 4-fluorobenzoic acid in an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **methyl 4-fluorobenzoate**.
- Purify the crude product by vacuum distillation to yield pure **methyl 4-fluorobenzoate**.

¹H NMR Spectroscopy: The ¹H NMR spectrum of **methyl 4-fluorobenzoate** is typically recorded in deuterated chloroform (CDCl₃). The expected chemical shifts are approximately:

- 3.9 ppm (singlet, 3H): Corresponding to the methyl ester protons (-OCH₃).
- 7.1 ppm (triplet, 2H): Corresponding to the aromatic protons ortho to the fluorine atom.
- 8.0 ppm (multiplet, 2H): Corresponding to the aromatic protons ortho to the ester group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ will show characteristic peaks for the aromatic carbons, the ester carbonyl carbon, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of:

- C=O stretching: Around 1720 cm^{-1} for the ester carbonyl group.
- C-O stretching: Around 1280 cm^{-1} and 1100 cm^{-1} .
- C-F stretching: Around 1230 cm^{-1} .
- Aromatic C-H stretching: Above 3000 cm^{-1} .

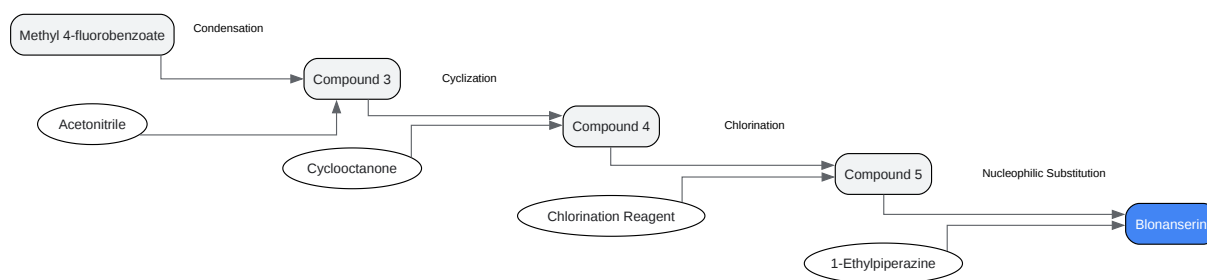
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M^+) at $m/z = 154$, corresponding to the molecular weight of the compound.

Application in Pharmaceutical Synthesis:

Blonanserin

Methyl 4-fluorobenzoate is a crucial starting material in the synthesis of Blonanserin, a novel antipsychotic agent used in the treatment of schizophrenia.^{[4][8]} The synthetic pathway involves several key transformations where the fluorinated phenyl group from **methyl 4-fluorobenzoate** is incorporated into the final drug molecule.

The following diagram illustrates a simplified workflow for the synthesis of Blonanserin, starting from **methyl 4-fluorobenzoate**.



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Caption: Synthetic workflow for Blonanserine starting from **Methyl 4-fluorobenzoate**.

This pathway highlights the role of **methyl 4-fluorobenzoate** as a foundational molecular scaffold in the multi-step synthesis of a complex pharmaceutical agent. The process begins with the condensation of **methyl 4-fluorobenzoate** with acetonitrile to form an intermediate (Compound 3).^[9] This is followed by a cyclization reaction with cyclooctanone to yield a key heterocyclic intermediate (Compound 4).^[9] Subsequent chlorination (to give Compound 5) and nucleophilic substitution with 1-ethylpiperazine ultimately afford the final product, Blonanserine.^[9]

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